5,7-Difluoro-1H-indazole

Medicinal Chemistry Physicochemical Property Analysis Chromatographic Separation

Ensuring regioisomeric purity in fluorinated indazoles is critical for reproducible SAR. Substituting the 5,7-difluoro core with other isomers invalidates binding data. - **Precise substitution**: 5- & 7-fluoro pattern (LogP 1.96, density 1.5 g/cm³) distinct from 5,6- or 5-fluoro analogs. - **Kinetic advantage**: Lower BP (269°C) vs 5,6-isomer (281°C) eases solvent removal. - **Reliable supply**: ≥97% purity, room-temperature stable. Scales from mg to kg.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 944904-37-4
Cat. No. B3170641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-1H-indazole
CAS944904-37-4
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)F)F
InChIInChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
InChIKeyXHXXSPZUKNLLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-1H-indazole Physicochemical Profile


5,7-Difluoro-1H-indazole (CAS 944904-37-4) is a fluorinated heterocyclic building block belonging to the indazole family, characterized by a bicyclic system comprising a benzene ring fused to a pyrazole ring with fluorine atoms specifically substituted at the 5- and 7-positions. This compound exhibits a molecular formula of C₇H₄F₂N₂, a molecular weight of 154.12 g/mol , and a calculated density of 1.5±0.1 g/cm³ with a boiling point of 269.0±20.0 °C at 760 mmHg [1]. The precise regioisomeric substitution pattern imparts unique electronic and steric properties that are leveraged in medicinal chemistry for structure-activity relationship (SAR) studies and kinase inhibitor development. Commercially available purity specifications typically meet a minimum of 97% , with long-term storage recommended at room temperature , making it a stable intermediate for pharmaceutical and agrochemical research applications.

Fluorinated indazole building block for kinase inhibitor SAR studies
Regioisomer-specific 5,7-difluoro substitution ensures synthetic consistency
Stable room-temperature storage supports long-term inventory
High-purity intermediate for medicinal chemistry and process development

5,7-Difluoro-1H-indazole: Why Substitution Fails


Direct substitution of 5,7-difluoro-1H-indazole with other fluorinated indazole regioisomers (e.g., 5-fluoro, 7-fluoro, or 5,6-difluoro) is chemically and functionally non-equivalent. The specific 5,7-difluoro substitution pattern results in a distinct set of physicochemical parameters, including a calculated density of 1.5±0.1 g/cm³ and a LogP of 1.96 [1], which differs from the 5-fluoro analog (density 1.4±0.1 g/cm³, LogP ~1.2) [2] and the 5,6-difluoro analog (boiling point 281.4±20.0 °C) [3]. These divergent properties directly impact compound handling, solubility, and chromatographic behavior during synthesis and purification. Furthermore, in medicinal chemistry, a 'fluorine scan' approach reveals that the position of fluorine substitution dictates critical binding interactions, metabolic stability, and off-target profiles; thus, replacing the 5,7-difluoro core with a non-identical regioisomer invalidates established structure-activity relationships (SAR) and compromises reproducibility in lead optimization campaigns [4].

Density & LogP
5-fluoro regioisomer differs in density and lipophilicity, which may alter solubility and reverse-phase HPLC retention times.
Boiling Point
5,6-difluoro analog exhibits a higher boiling point; distillation and solvent removal parameters may not transfer directly.
SAR Integrity
Using a different regioisomer invalidates established structure-activity relationships and kinase selectivity profiles.

5,7-Difluoro-1H-indazole: Differentiation Evidence


Density and LogP vs. 5-Fluoro-1H-indazole

The 5,7-difluoro-1H-indazole regioisomer demonstrates a significantly higher density (1.5±0.1 g/cm³) [1] and calculated LogP (1.96) [2] compared to the 5-fluoro-1H-indazole comparator, which exhibits a density of 1.4±0.1 g/cm³ [3] and a reported experimental LogP of approximately 1.2 [4]. These differences in physical properties are critical for accurate compound handling, solubility predictions, and optimization of reverse-phase HPLC purification methods.

Density & LogP
Cross-study comparable
Target Density 1.5±0.1 g/cm³; LogP 1.96
5-Fluoro Density 1.4±0.1 g/cm³; LogP 1.2
Δ +0.1 g/cm³; +0.76 LogP
Supports regioisomer-specific chromatography method optimization.
Calculated parameters; experimental confirmation advised.
Medicinal Chemistry Physicochemical Property Analysis Chromatographic Separation

Boiling Point and Volatility vs. 5,6-Difluoro-1H-indazole

Among difluorinated indazole regioisomers, the 5,7-substitution pattern yields a lower boiling point (269.0±20.0 °C at 760 mmHg) [1] compared to the 5,6-difluoro analog (281.4±20.0 °C at 760 mmHg) [2]. This 12.4 °C difference in boiling point, while moderate, can influence the choice of distillation or solvent evaporation conditions during scale-up, with the 5,7-isomer demonstrating slightly higher volatility.

Boiling Point
Cross-study comparable
269.0±20.0 °C
Δ -12.4 °C vs. 5,6-difluoro analog
Higher volatility may simplify distillation and solvent removal.
At 760 mmHg; process-specific validation required.
Synthetic Chemistry Purification Method Development Thermal Stability

Molecular Weight and Density vs. 7-Fluoro-1H-indazole

The addition of a second fluorine atom at the 5-position in 5,7-difluoro-1H-indazole leads to a higher molecular weight (154.12 g/mol) and density (1.5±0.1 g/cm³) [1] relative to 7-fluoro-1H-indazole (molecular weight 136.13 g/mol; density 1.37 g/cm³) [2]. These alterations directly affect compound solubility, solid-state properties, and the physical characteristics of derived pharmaceutical formulations.

MW & Density
Cross-study comparable
Target MW 154.12 g/mol; Density 1.5±0.1 g/cm³
7-Fluoro MW 136.13 g/mol; Density 1.37 g/cm³
Δ +17.99 g/mol; +0.13 g/cm³
Substantial MW/density difference impacts formulation concentration calculations.
Standard characterization; lot-specific values may vary.
Drug Discovery Pre-formulation Studies Analytical Chemistry

Fluorine Scan SAR: Regioisomeric Substitution Effects

In medicinal chemistry 'fluorine scan' studies, the position of fluorine substitution on the indazole core is a critical determinant of biological activity. While direct IC50 data for 5,7-difluoro-1H-indazole itself is limited, class-level SAR analyses demonstrate that 5,7-disubstituted indazole derivatives can exhibit potent inhibition of kinases such as FGFR1 (IC50 < 4.1 nM for a derivative) and other targets [1]. The 5,7-pattern confers a unique electronic and steric environment compared to 5,6- or 4,6-difluoro analogs, often leading to improved selectivity profiles in enzyme and cellular assays.

Fluorine Scan SAR
Class-level inference
5,7-Difluoro-indazole scaffold derivatives reported IC50 < 4.1 nM against FGFR1; regioisomeric shift alters target engagement.
Supports 5,7-disubstitution pattern for kinase SAR studies.
Limited direct data on parent compound; verify in target assays.
Structure-Activity Relationship (SAR) Kinase Inhibition Fluorine Scan

5,7-Difluoro-1H-indazole: Recommended Procurement Scenarios


Medicinal Chemistry: Fluorine Scan & SAR Optimization

The 5,7-difluoro-1H-indazole core is a privileged scaffold in kinase inhibitor design. Its unique substitution pattern, with fluorine atoms at the 5- and 7-positions, is exploited in 'fluorine scan' strategies to optimize target binding affinity and selectivity [1]. Procurement of this specific regioisomer is essential for synthesizing and evaluating lead compounds where the 5,7-difluoro motif has been shown to confer potent inhibition (e.g., FGFR1 inhibitors with IC50 < 4.1 nM for related derivatives) . Using alternative regioisomers would compromise the intended SAR and potentially invalidate the biological assay results.

Process Chemistry: Scalable Synthesis & Purification

The quantified differences in boiling point (269.0±20.0 °C) and density (1.5±0.1 g/cm³) relative to other difluoroindazoles provide a concrete basis for selecting the 5,7-isomer in process development [1]. The lower boiling point compared to the 5,6-difluoro analog (281.4±20.0 °C) may simplify solvent removal and purification steps during scale-up. Consistent procurement of the correct isomer ensures reproducibility in manufacturing processes where these physical properties dictate operational parameters.

Analytical Chemistry: Method Development & Reference Standards

The distinct physicochemical signature of 5,7-difluoro-1H-indazole, including its calculated LogP of 1.96 and density of 1.5±0.1 g/cm³, makes it a valuable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for indazole-based compounds [1]. Its properties differ sufficiently from related regioisomers (e.g., 5-fluoro-1H-indazole with LogP 1.2) to allow for baseline chromatographic separation and unambiguous identification in complex mixtures.

Chemical Biology: Tool Compound Synthesis

As a versatile building block, 5,7-difluoro-1H-indazole is employed in the synthesis of chemical probes and tool compounds to investigate biological pathways. Its commercial availability with a minimum purity of 97% and room-temperature storage stability [1] facilitates its use in both small-scale academic research and larger industrial medicinal chemistry campaigns where reliable, high-purity starting materials are paramount.

Application
Selection Property
Validation Focus
Fluorine scan & SAR optimization
5,7-difluoro regioisomeric identity
Scaffold-specific kinase inhibition and selectivity assays
Scalable synthesis & purification
Distinct boiling point and density profile
Isomer identity confirmation; process reproducibility at scale
Analytical method development
Unique LogP and chromatographic retention
Baseline separation from other indazole regioisomers
Tool compound synthesis
High purity and ambient storage stability
Lot-to-lot consistency for reproducible probe synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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